molecular formula C22H18N4O2 B3754663 N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine

N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B3754663
M. Wt: 370.4 g/mol
InChI Key: NMYVDSFVKHOGHC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Reduction: The quinazoline ring can be reduced to a tetrahydroquinazoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: 2-(4-aminophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-phenylquinazolin-4-amine: Lacks the nitro group, which may affect its biological activity.

    N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of both the nitro and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent or as a precursor for further chemical modifications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-14-7-12-19(15(2)13-14)23-22-18-5-3-4-6-20(18)24-21(25-22)16-8-10-17(11-9-16)26(27)28/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYVDSFVKHOGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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